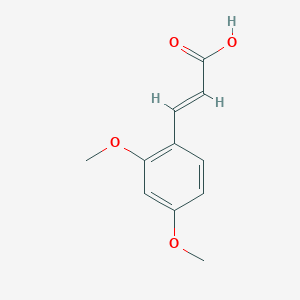
2,7-Dimethylpyrene
Descripción general
Descripción
2,7-Dimethylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The substitution of methyl groups at the 2 and 7 positions of pyrene alters its electronic and photophysical properties, making it an interesting compound for various applications, including organic electronics and fluorescence studies.
Synthesis Analysis
The synthesis of 2,7-dimethylpyrene and its derivatives has been explored through various methods. One approach involves the regioselective synthesis of 2- or 2,7-functionalized pyrenes from 1- or 1,6-substituted derivatives using a 1,2-phosphinyl migration in an AlCl3/NaCl melt, as reported in one study . Another method includes the use of sequential Ir-catalyzed borylation and substitution chemistry to synthesize 2,7-disubstituted pyrene derivatives . Additionally, catalytic methods have been developed for the synthesis of 2,7-bis-substituted hexaazaperhydropyrenes, which are nitrogen-containing analogs of pyrene .
Molecular Structure Analysis
The molecular structure of 2,7-dimethylpyrene derivatives has been characterized using various techniques, including X-ray crystallography . These studies have provided detailed insights into the arrangement of atoms and the geometry of the molecules. The presence of substituents at the 2 and 7 positions has been shown to influence the electronic properties and reactivity of the pyrene core.
Chemical Reactions Analysis
The reactivity of 2,7-dimethylpyrene derivatives has been explored in the context of their potential use in constructing larger molecular systems. For example, the use of 2,7-dimethylpyrene as a building block in donor-acceptor compounds has been investigated, demonstrating its utility as a π-bridge . Additionally, the potential for further functionalization through C-P bond activation has been demonstrated .
Physical and Chemical Properties Analysis
The photophysical properties of 2,7-dimethylpyrene derivatives have been extensively studied. These compounds exhibit a range of fluorescence quantum yields and lifetimes, which are influenced by the nature of the substituents . Theoretical calculations, including density functional theory (DFT), have been employed to predict and understand the electronic properties, such as the energy band gap and molecular electrostatic potential . These studies have shown that the electronic properties of 2,7-dimethylpyrene derivatives can be finely tuned by the choice of substituents, making them versatile for various applications.
Aplicaciones Científicas De Investigación
Synthesis of 2,7-Dimethylpyrene
- Summary of Application : The synthesis of 2,7-Dimethylpyrene from mesitylene is described as an example of a general synthesis applicable to many substituted pyrenes .
- Methods of Application : The synthesis involves intermediates such as 2,11-dithia[3,3]metacyclophanes and [2,2]metacyclophane-1,9-dienes . The synthesis can be carried out in the presence of a variety of substituent groups, making it a versatile and fairly general synthesis .
- Results or Outcomes : The synthesis of 2,7-Dimethylpyrene has been accomplished in four steps starting with mesitylene . This synthesis provides a controlled method where the positions of substituents can be predetermined .
Chromatographic Separation
- Summary of Application : 2,7-Dimethylpyrene can be used as a test compound in the development of chromatographic methods .
- Methods of Application : The compound is run through a chromatographic column under various conditions to test the separation efficiency of the column .
- Results or Outcomes : The results of these tests can help in the optimization of chromatographic methods .
Oxidation Studies
- Summary of Application : 2,7-Dimethylpyrene can be used in studies investigating the oxidation of aromatic compounds .
- Methods of Application : The compound is subjected to various oxidation conditions, and the products are analyzed .
- Results or Outcomes : These studies can provide insights into the mechanisms of aromatic oxidation .
Fluorescence Studies
Safety And Hazards
Propiedades
IUPAC Name |
2,7-dimethylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHIRFMTJUBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166132 | |
| Record name | 2,7-Dimethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylpyrene | |
CAS RN |
15679-24-0 | |
| Record name | 2,7-Dimethylpyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylpyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIMETHYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E465NIX94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,7-Dimethylpyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
230 °C | |
| Record name | 2,7-Dimethylpyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



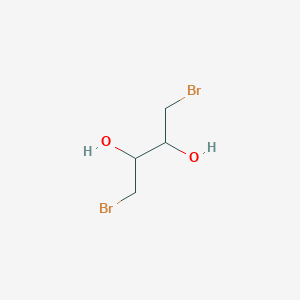
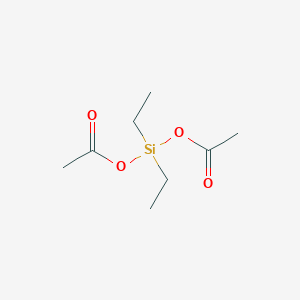
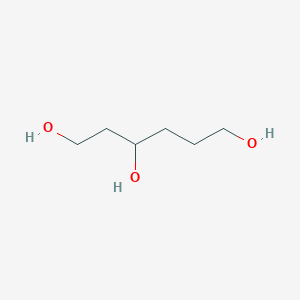
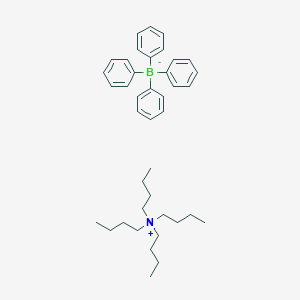
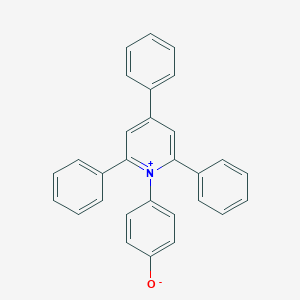
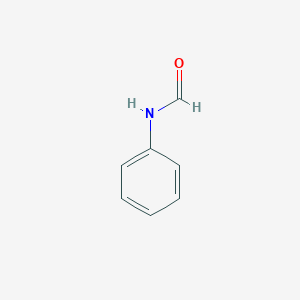
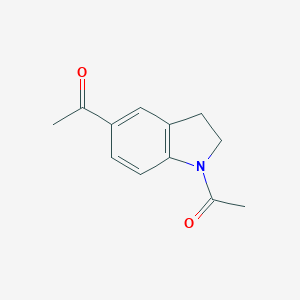
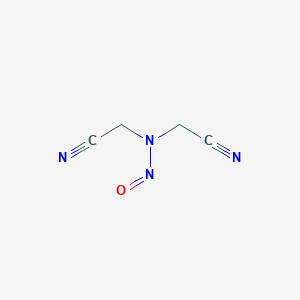
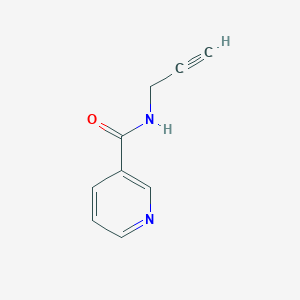
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
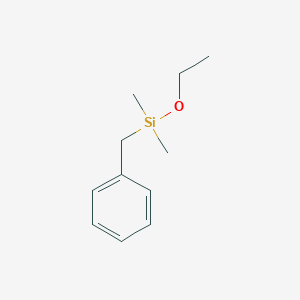
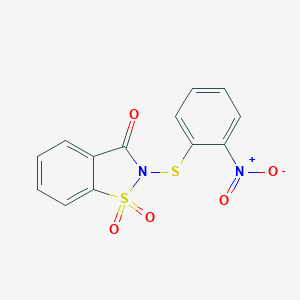
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
